molecular formula C15H22N4O B2960768 N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine CAS No. 2198748-36-4

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine

Cat. No.: B2960768
CAS No.: 2198748-36-4
M. Wt: 274.368
InChI Key: QKQOWLCZAWTQKQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the imidazo[4,5-b]pyridine core, followed by its attachment to the cyclohexane ring. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N,N-dimethyl-2-(3-methylimidazo[4,5-b]pyridin-2-yl)oxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-18(2)12-8-4-5-9-13(12)20-15-17-11-7-6-10-16-14(11)19(15)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQOWLCZAWTQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OC3CCCCC3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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